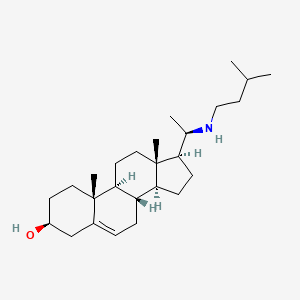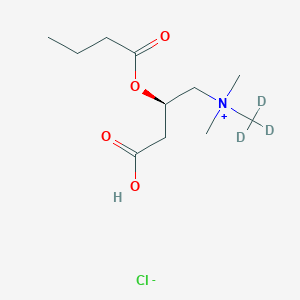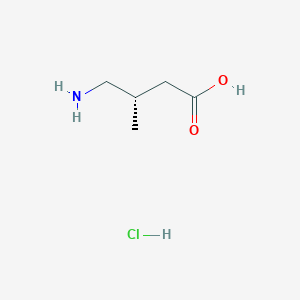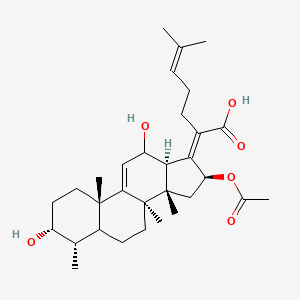
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride
Overview
Description
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride, also known as 4-Amino-1-hydroxy-1,3,5-triazin-2-one hydrochloride (AHTH), is a synthetic compound that is widely used in scientific research. AHTH is a versatile chemical that is used in a variety of applications, such as synthesis of organic compounds, drug development, and enzymatic studies. AHTH has been studied extensively in laboratory experiments, and its effects on biochemical and physiological processes have been well documented.
Scientific Research Applications
Inhibitors and Enzymatic Activity
- 6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride derivatives have shown potential as inhibitors of d-amino acid oxidase (DAAO). These derivatives exhibit potent inhibitory activity with nanomolar range IC50 values, indicating their potential for therapeutic applications in disorders related to DAAO activity (Hin et al., 2016).
Serotonin Receptor Ligands
- Variants of this compound have been studied for their affinity to the human serotonin 5-HT6 receptor. These studies help in understanding the impact of linkers between the triazine moiety and aromatic substituents on receptor affinity. Such research is crucial for the development of new treatments for neurological conditions (Łażewska et al., 2019).
Potential in Cognitive Impairment Treatment
- Research has identified 1,3,5-triazine-piperazine derivatives as potent ligands for the 5-HT6 serotonin receptor. These derivatives show promise in treating cognitive impairment, with significant procognitive and anxiolytic-like effects observed in vivo. This research offers a pathway for the development of new drugs targeting cognitive disorders (Latacz et al., 2019).
Molecular Structure and Activity
- Studies have explored the synthesis and molecular structure of related triazine compounds, including their interaction with proteins like SHP2. These insights are valuable for understanding the molecular basis of the compound's activity and for the development of new drugs with specific protein targets (Wu et al., 2021).
Development of New Antimicrobial Agents
- Triazine derivatives have been synthesized and evaluated for their antimicrobial properties. This research is crucial for developing new antibiotics and other antimicrobial agents, which are increasingly important in the face of growing antibiotic resistance (Shelke, 2020).
Electrode Development
- The compound has been used in the development of innovative electrodes, like the ytterbium(III) PVC membrane electrode, demonstrating its potential in electrochemical applications. This suggests its utility in various scientific and industrial applications (Zamani et al., 2007).
Metabolism Studies
- Studies on fungi like Pleurotus pulmonarius have utilized triazine derivatives to understand the metabolic pathways and potential environmental impact of these compounds. Such research is essential for evaluating the environmental safety of new chemical compounds (Masaphy et al., 1993).
Antitumor Activity
- Research has been conducted on the synthesis and antitumor evaluation of triazine derivatives, including molecular modeling and QSAR studies. These compounds have shown significant cytotoxic activity against various cancer cell lines, suggesting their potential as antitumor agents (Tomorowicz et al., 2020).
properties
IUPAC Name |
6-(4-aminopiperidin-1-yl)-1H-1,3,5-triazine-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N5O2.ClH/c9-5-1-3-13(4-2-5)6-10-7(14)12-8(15)11-6;/h5H,1-4,9H2,(H2,10,11,12,14,15);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOKPHQZFSFKKCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=O)NC(=O)N2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Aminopiperidin-1-yl)-4-hydroxy-1,3,5-triazin-2(1h)-one hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)


![Ethyl octahydropyrrolo[3,4-c]pyrrole-3a-carboxylate](/img/structure/B1383991.png)
![(3S)-3-Acetamido-4-[[(2S)-1-[[1-[[(2S)-3-carboxy-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B1383992.png)


